(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one
Description
The compound is a tetracyclic steroidal derivative featuring:
- Core framework: A fused tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane system, common in steroids and terpenoids.
- Key substituents: A (3-fluorophenyl)methylidene group at position 13 (E-configuration). 5-hydroxy and 2,15-dimethyl substituents. A conjugated enone system (C7-C8 double bond and C14 ketone).
The stereochemistry (13E) and tetracyclic rigidity influence molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
(16E)-16-[(3-fluorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FO2/c1-25-10-8-20(28)15-18(25)6-7-21-22(25)9-11-26(2)23(21)14-17(24(26)29)12-16-4-3-5-19(27)13-16/h3-6,12-13,20-23,28H,7-11,14-15H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKPGSNREZFIQX-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC(=CC=C5)F)C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC(=CC=C5)F)/C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest a variety of biological activities that warrant detailed exploration.
- Molecular Formula : C26H31FO2
- Molecular Weight : 394.53 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially influencing various signaling pathways. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability, facilitating its interaction with cellular membranes and proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that tetracyclic compounds can induce apoptosis in cancer cells through the modulation of key apoptotic pathways .
Case Study:
In vitro studies demonstrated that analogs of this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest at the G1 phase and promoting apoptosis .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This activity suggests potential therapeutic applications in treating inflammatory diseases.
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature.
Scientific Research Applications
The compound (13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its biological activity, synthesis, and potential therapeutic uses.
Key Structural Features
- Tetracyclic Framework : Provides structural stability and may contribute to unique biological activities.
- Fluorophenyl Group : Enhances electronic properties, which can affect binding affinity to target proteins.
- Hydroxyl Groups : May participate in hydrogen bonding, influencing solubility and interaction with biological systems.
Anticancer Activity
Research indicates that compounds with similar tetracyclic structures exhibit significant anticancer properties. For example, derivatives of tetracyclic compounds have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Preliminary studies suggest that the compound may share these properties due to its structural analogies with known anticancer agents.
Anti-inflammatory Effects
The presence of hydroxyl groups in the compound suggests potential anti-inflammatory activity. Compounds that contain similar functional groups are often investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make the compound a candidate for developing new anti-inflammatory drugs.
Antimicrobial Properties
Tetracyclic compounds have been reported to possess antimicrobial activity against various pathogens. The unique structure of this compound could allow it to interact effectively with microbial cell membranes or essential metabolic pathways, providing a basis for further exploration as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including multi-step organic synthesis involving cyclization reactions. Researchers have focused on optimizing synthetic routes to enhance yield and purity while exploring modifications to improve biological activity.
Synthesis Overview
- Starting Materials : Identify suitable precursors that can undergo cyclization.
- Cyclization Reaction : Employ conditions that favor the formation of the tetracyclic structure.
- Functional Group Modifications : Introduce fluorine and hydroxyl groups through electrophilic substitution or nucleophilic addition reactions.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various tetracyclic compounds on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting significant cytotoxicity.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that this compound could inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent by modulating immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Steroidal Frameworks
a. (1S,2S,5R,7R,10R,11S,15S)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one (FDB022072)
- Similarities : Shares the tetracyclic core, hydroxyl, and methyl groups.
- Differences: Lacks the (3-fluorophenyl)methylidene group and enone system.
- Without the enone system, redox reactivity and UV absorption profiles differ.
b. 15-Ethyl-14-ethynyl-14-hydroxytetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one
Non-Steroidal Analogues with Benzylidene Substituents
a. 14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[13.7.1.1]dodecane-2,6-dione
- Similarities : Contains a benzylidene group (4-methoxy) and complex polycyclic framework.
- Differences : Larger heterocyclic system with sulfur/nitrogen atoms.
- Impact :
Heterocyclic Derivatives
a. 3,N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide
- Similarities : Aromatic phenyl group and heterocyclic core.
- Differences: Smaller thiazolinone ring system; lacks tetracyclic complexity.
- Impact: Thiazolinone’s sulfur atom enables metal coordination, absent in the target compound. NMR data (e.g., aromatic protons at 6.96–7.36 ppm) suggest similarities in aromatic region shifts .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
Research Findings and Implications
- Fluorophenyl vs. Methoxyphenyl : The 3-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to methoxy-substituted analogs .
- Enone System: The conjugated C7-C8 double bond and C14 ketone may enable UV-vis detection (λmax ~240 nm) and participation in Michael addition reactions.
- Crystallography : Structural determination likely employs SHELX programs (e.g., SHELXL for refinement), as seen in analogous studies .
Q & A
What experimental methodologies are recommended for determining the crystal structure of this complex tetracyclic compound?
Basic Methodology:
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving complex polycyclic structures. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to handle the compound’s stereochemical complexity, particularly the (13E)-configuration and fluorophenyl substituent. Heavy atoms (e.g., fluorine) enhance phasing accuracy .
Advanced Considerations:
For twinned or low-resolution crystals, integrate high-pressure crystallography or synchrotron radiation to improve data quality. Pair with Hirshfeld surface analysis to validate intermolecular interactions, especially hydrogen bonding involving the 5-hydroxy group .
How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Basic Approach:
Cross-validate NMR assignments (¹H, ¹³C, ¹⁹F) with density functional theory (DFT)-calculated chemical shifts. For example, the 3-fluorophenyl group’s deshielding effects can be modeled using B3LYP/6-311+G(d,p) to reconcile discrepancies in aromatic proton splitting patterns .
Advanced Strategy:
Apply dynamic NMR to probe conformational flexibility in solution (e.g., keto-enol tautomerism of the 14-keto group). Compare with X-ray-derived torsion angles to identify rigid vs. flexible regions .
What synthetic routes are optimal for introducing the (3-fluorophenyl)methylidene moiety while preserving stereochemistry?
Basic Protocol:
Use a Horner-Wadsworth-Emmons reaction with a fluorinated benzaldehyde phosphonate reagent. Optimize base choice (e.g., NaHMDS) and solvent (THF) to control E/Z selectivity at the C13 position .
Advanced Optimization:
Leverage Bayesian optimization algorithms to screen reaction parameters (temperature, catalyst loading) for >90% stereochemical purity. Machine learning models trained on analogous fluorinated tetracyclics can predict optimal conditions .
How should researchers design assays to evaluate the compound’s bioactivity while minimizing interference from its reactive 5-hydroxy group?
Basic Design:
Protect the 5-hydroxy group as a TBS ether during biological testing to prevent oxidation or nonspecific binding. Use LC-MS to confirm stability under assay conditions .
Advanced Profiling:
Incorporate surface plasmon resonance (SPR) to quantify binding kinetics with target proteins. Pair with molecular dynamics simulations to map interactions between the fluorophenyl group and hydrophobic binding pockets .
What computational strategies are effective for modeling the compound’s pharmacokinetic properties?
Basic Modeling:
Use ADMET Predictor™ or SwissADME to estimate logP (critical for the lipophilic tetracyclic core) and CYP450 inhibition risks. The 3-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs .
Advanced Simulations:
Employ free-energy perturbation (FEP) to assess binding affinity changes upon modifying the 15-methyl group. Compare with experimental IC₅₀ values from kinase inhibition assays .
How can researchers address challenges in chromatographic purification due to the compound’s polycyclic rigidity?
Basic Technique:
Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% formic acid). The 5-hydroxy group’s polarity aids retention time tuning .
Advanced Solution:
Apply chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomeric impurities. Monitor via circular dichroism (CD) to confirm stereochemical homogeneity .
What strategies mitigate degradation of the 14-keto group during long-term storage?
Basic Practice:
Store under inert atmosphere (argon) at -80°C with desiccants. Formulate as a lyophilized solid to minimize hydrolysis .
Advanced Analysis:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-HRMS to identify degradation products. Stabilize via co-crystallization with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
